

Dihydrotetramethylrosamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrotetramethylrosamine*

Cat. No.: *B010879*

[Get Quote](#)

Dihydrotetramethylrosamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetramethylrosamine (DHTM Ros) is a non-fluorescent, colorless molecule that serves as a highly effective fluorogenic substrate for peroxidases. Upon enzymatic oxidation, it is converted into the brightly fluorescent compound, tetramethylrosamine chloride. This property makes DHTM Ros a valuable tool in various biological assays for the detection of peroxidase activity and the quantification of hydrogen peroxide. This technical guide provides a detailed overview of the chemical structure, properties, and applications of **Dihydrotetramethylrosamine**, including experimental protocols and pathway diagrams to facilitate its use in research and development.

Chemical Structure and Properties

Dihydrotetramethylrosamine is a xanthene derivative. Its chemical structure is characterized by a reduced xanthene core with four methyl groups attached to the two amino groups.

Chemical Structure:

- IUPAC Name: 9-(2-Carboxyphenyl)-3,6-bis(dimethylamino)xanthene

- Common Synonyms: DHTM Ros[1]
- CAS Number: 105284-17-1

Physicochemical Properties:

A summary of the key physicochemical properties of **Dihydrotetramethylrosamine** is presented in the table below. Data for some properties, such as melting and boiling points, are not readily available in the literature.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₄ N ₂ O	[1]
Molecular Weight	344.45 g/mol	
Appearance	Solid (presumed)	
Solubility	No data available	
Melting Point	No data available	
Boiling Point	No data available	
pKa	No data available	

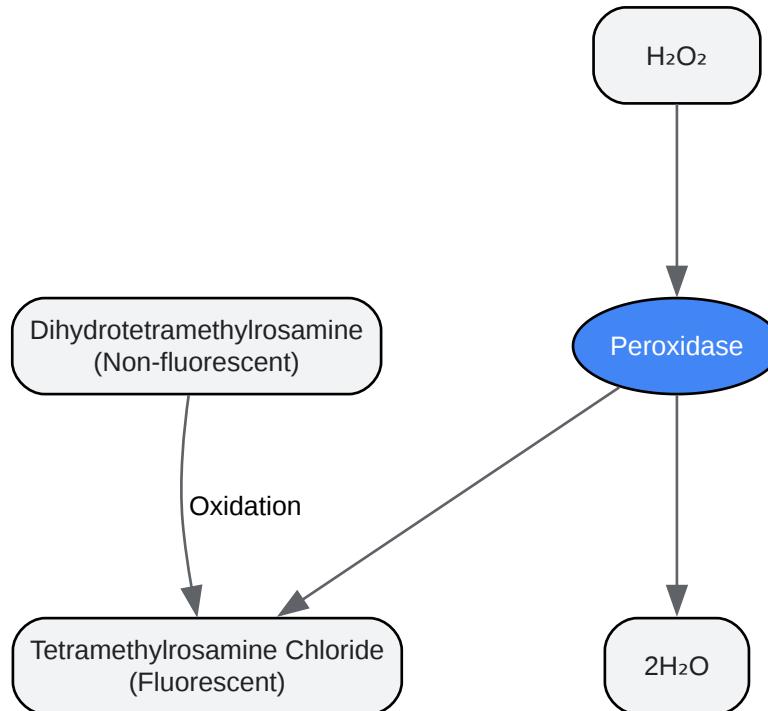
Spectroscopic Properties:

Dihydrotetramethylrosamine itself is colorless and non-fluorescent. Its oxidized product, tetramethylrosamine chloride, exhibits distinct spectroscopic characteristics.

Property	Wavelength (nm)	Reference
Absorption Maximum (λ_{abs})	550	[2]
Emission Maximum (λ_{em})	574	[2]
Quantum Yield (Φ)	No data available	
Fluorescence Lifetime (τ)	No data available	

Synthesis and Reactions

Synthesis:


A detailed, publicly available synthesis protocol for **Dihydrotetramethylrosamine** is not readily found in the scientific literature. However, the synthesis of related rhodamine and rosamine dyes typically involves the condensation of a phthalic anhydride derivative with a substituted m-aminophenol.

Mechanism of Action and Key Reaction:

The primary application of **Dihydrotetramethylrosamine** lies in its role as a fluorogenic substrate for peroxidases. In the presence of hydrogen peroxide (H_2O_2), peroxidase enzymes catalyze the oxidation of DHTM Ros. This two-electron oxidation removes two hydrogen atoms from the xanthene ring, leading to the formation of the fully conjugated and highly fluorescent tetramethylrosamine chloride.

The following diagram illustrates the enzymatic oxidation of **Dihydrotetramethylrosamine**.

Figure 1. Oxidation of Dihydrotetramethylrosamine

[Click to download full resolution via product page](#)Figure 1. Enzymatic oxidation of **Dihydrotetramethylrosamine**.

Biological Applications and Experimental Protocols

The principal application of **Dihydrotetramethylrosamine** is in the detection of peroxidase activity in various biological samples. This can be used to indirectly measure the concentration of hydrogen peroxide or the activity of H₂O₂-producing enzymes.

Experimental Protocol: Peroxidase Activity Assay

This protocol provides a general framework for measuring peroxidase activity using **Dihydrotetramethylrosamine**. Optimization may be required for specific experimental conditions and sample types.

Materials:

- **Dihydrotetramethylrosamine** (DHTM Ros) stock solution (e.g., 10 mM in DMSO)
- Hydrogen peroxide (H_2O_2) solution (concentration to be optimized, typically in the low micromolar range)
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- Peroxidase-containing sample (e.g., cell lysate, purified enzyme)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare Working Solutions:
 - Dilute the DHTM Ros stock solution to the desired final concentration in assay buffer.
 - Prepare the H_2O_2 solution in assay buffer.
- Assay Setup:
 - Pipette the peroxidase-containing sample into the wells of the microplate.
 - Add the DHTM Ros working solution to each well.
 - To initiate the reaction, add the H_2O_2 working solution to each well.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period. The incubation time should be optimized to ensure the reaction is within the linear range.
- Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for tetramethylrosamine chloride (e.g., Ex: 550 nm, Em: 574 nm).

- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme or substrate).
 - Plot the fluorescence intensity against the enzyme concentration or time to determine the reaction rate.

Workflow for Peroxidase Assay:

Figure 2. Peroxidase Assay Workflow

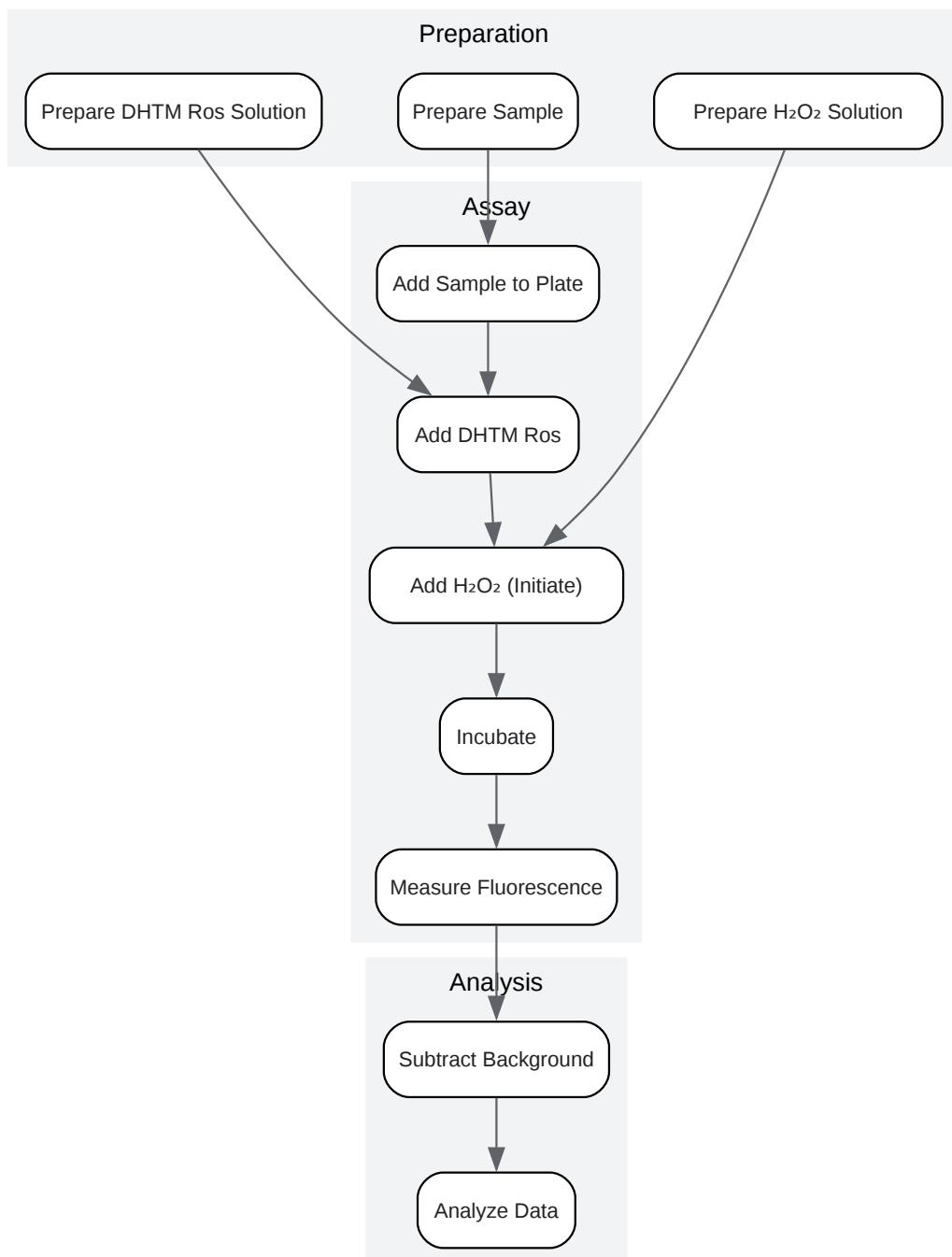

[Click to download full resolution via product page](#)

Figure 2. General workflow for a peroxidase assay using DHTM Ros.

Cellular Imaging:

Dihydrotetramethylrosamine can be used for cellular imaging to detect intracellular peroxidase activity. Studies have shown its uptake in phagocytic vacuoles and subsequent localization in mitochondria-like organelles in model organisms like *Amoeba proteus*.[\[2\]](#)

Experimental Protocol: Cellular Imaging of Peroxidase Activity

This protocol outlines a general procedure for using DHTM Ros for live-cell imaging.

Materials:

- **Dihydrotetramethylrosamine (DHTM Ros)**
- Cell culture medium
- Live-cell imaging buffer
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluence on a suitable imaging dish or slide.
- Loading with DHTM Ros:
 - Prepare a working solution of DHTM Ros in cell culture medium or imaging buffer.
 - Incubate the cells with the DHTM Ros solution for a specific period to allow for cellular uptake.
- Stimulation (Optional):
 - If investigating stimulated peroxidase activity, treat the cells with the desired stimulus.
- Imaging:

- Wash the cells with fresh imaging buffer to remove excess probe.
- Image the cells using a fluorescence microscope. Capture images over time to monitor the change in fluorescence.

Safety and Handling

A specific Safety Data Sheet (SDS) for **Dihydrotetramethylrosamine** is not readily available. However, based on the SDS for structurally related rhodamine dyes, the following general safety precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Signaling Pathways

Currently, the known biological interaction of **Dihydrotetramethylrosamine** is limited to its role as a substrate for peroxidases. There is no evidence in the available literature to suggest its direct involvement in specific cellular signaling pathways beyond the enzymatic reaction that leads to its fluorescent oxidation product. The detection of peroxidase activity, however, can be an indicator of cellular processes involving reactive oxygen species (ROS), which are known to play significant roles in various signaling cascades related to inflammation, cell proliferation, and apoptosis.

The relationship can be visualized as follows:

Figure 3. DHTM Ros in the Context of ROS Signaling

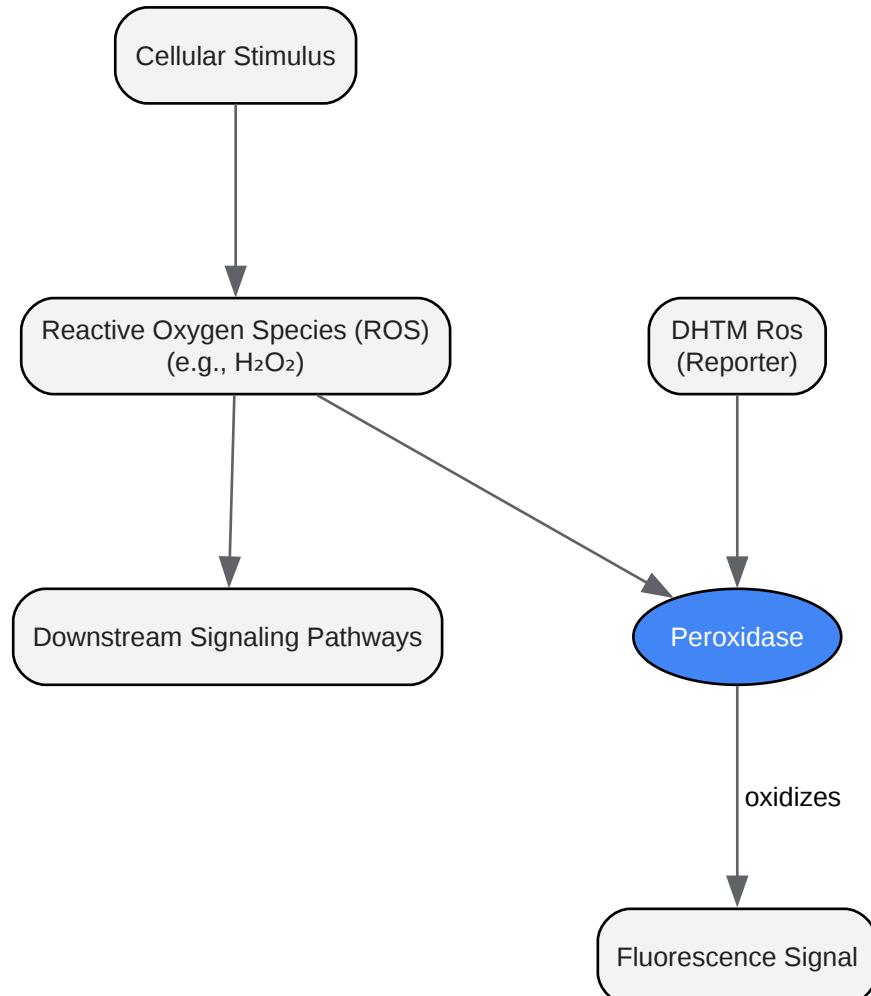

[Click to download full resolution via product page](#)

Figure 3. DHTM Ros as a reporter for ROS-generating events.

Conclusion

Dihydrotetramethylrosamine is a valuable fluorogenic substrate for the sensitive detection of peroxidase activity. Its conversion from a non-fluorescent to a highly fluorescent molecule upon oxidation provides a robust method for quantifying peroxidase enzymes and their substrates like hydrogen peroxide in a variety of research applications. While further characterization of its

physicochemical properties and the development of detailed synthesis protocols would be beneficial, the existing information and general experimental guidelines provided in this technical guide offer a solid foundation for its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrotetramethylrosamine: a long wavelength, fluorogenic peroxidase substrate evaluated in vitro and in a model phagocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydrotetramethylrosamine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010879#dihydrotetramethylrosamine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com